molecular formula C12H21BO3 B11965778 Tris(2-methylprop-2-en-1-yl) borate CAS No. 78538-54-2

Tris(2-methylprop-2-en-1-yl) borate

Cat. No.: B11965778
CAS No.: 78538-54-2
M. Wt: 224.11 g/mol
InChI Key: AYFFECFSHYKLDG-UHFFFAOYSA-N
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Description

Tris(2-methylprop-2-en-1-yl) borate is a boron-based chemical compound with the molecular formula C12H21BO3. It is a colorless liquid with a faint odor and is highly flammable . This compound is primarily used as a catalyst in various industrial processes .

Preparation Methods

The synthesis of Tris(2-methylprop-2-en-1-yl) borate involves the reaction of boric acid with 2-methylprop-2-en-1-ol under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like sulfuric acid to facilitate the esterification process. The reaction mixture is heated under reflux, and the product is purified through distillation .

Chemical Reactions Analysis

Tris(2-methylprop-2-en-1-yl) borate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like chlorine or bromine. The major products formed from these reactions are boronic acids, borohydrides, and various borate esters .

Scientific Research Applications

Tris(2-methylprop-2-en-1-yl) borate has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: This compound is used in the study of boron-containing biomolecules and their interactions with biological systems.

    Medicine: Research is being conducted on its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of Tris(2-methylprop-2-en-1-yl) borate involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to catalyze various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating bond formation and cleavage .

Properties

CAS No.

78538-54-2

Molecular Formula

C12H21BO3

Molecular Weight

224.11 g/mol

IUPAC Name

tris(2-methylprop-2-enyl) borate

InChI

InChI=1S/C12H21BO3/c1-10(2)7-14-13(15-8-11(3)4)16-9-12(5)6/h1,3,5,7-9H2,2,4,6H3

InChI Key

AYFFECFSHYKLDG-UHFFFAOYSA-N

Canonical SMILES

B(OCC(=C)C)(OCC(=C)C)OCC(=C)C

Origin of Product

United States

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